3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol
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Overview
Description
3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol typically involves multiple steps. One common method includes the cyclization of a precursor compound under basic conditions. For example, the cyclization of 1-thioacetyl-3-mesylate under basic conditions can efficiently produce the thietane ring . The cyclobutane ring can be formed through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thietane ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The scientific research applications of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol are diverse and include:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Used in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Similar to thietanes but with a three-membered ring.
Oxiranes: Oxygen analogs of thiiranes.
Aziridines: Nitrogen analogs of thiiranes.
Oxetanes: Oxygen analogs of thietanes.
Azetidines: Nitrogen analogs of thietanes.
Uniqueness
The uniqueness of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol lies in its dual ring structure, combining both a cyclobutane and a thietane ring
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
3-[(2,2-dimethylthietan-3-yl)amino]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NOS/c1-10(2)7(5-9(10)13)12-8-6-14-11(8,3)4/h7-9,12-13H,5-6H2,1-4H3 |
InChI Key |
JAVMHZNGQSTLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1O)NC2CSC2(C)C)C |
Origin of Product |
United States |
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